
N-(cyanomethyl)-2,3-dimethylquinoxaline-6-carboxamide
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Overview
Description
N-(cyanomethyl)-2,3-dimethylquinoxaline-6-carboxamide is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a cyanomethyl group and a carboxamide group attached to the quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2,3-dimethylquinoxaline-6-carboxamide typically involves the cyanoacetylation of amines. One common method includes the reaction of 2,3-dimethylquinoxaline-6-carboxylic acid with cyanomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the cyanomethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanoacetylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of solvents like dimethylformamide (DMF) and catalysts to enhance reaction rates is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2,3-dimethylquinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the cyanomethyl group under basic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-(cyanomethyl)-2,3-dimethylquinoxaline-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2,3-dimethylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)pyridinium salts
- N-(cyanomethyl)isoquinolinium salts
- 2,3-dimethylquinoxaline derivatives
Uniqueness
N-(cyanomethyl)-2,3-dimethylquinoxaline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various synthetic and research applications .
Properties
IUPAC Name |
N-(cyanomethyl)-2,3-dimethylquinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-8-9(2)17-12-7-10(3-4-11(12)16-8)13(18)15-6-5-14/h3-4,7H,6H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSILSAKVLBHRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)NCC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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